Erbium(Iii) Isopropoxide

Overview

Description

Erbium(III) isopropoxide (C₉H₂₁ErO₃) is a rare earth alkoxide with a molecular weight of 344.52 g/mol. It appears as a white to pink powder, melts at 325°C, and is highly reactive with water and air . Classified as hazardous (H228, H314), it is flammable (flash point 58°C) and corrosive, requiring specialized handling . Applications span catalysis (e.g., aldol reactions ), sol-gel synthesis for optical materials , and gas-sensitive coatings . Its distinct pink color in solution aids in visual tracking during reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erbium(III) isopropoxide can be synthesized through the reaction of erbium(III) chloride with isopropanol in the presence of a base. The reaction typically proceeds as follows:

ErCl3+3(CH3

Biological Activity

Erbium(III) isopropoxide (Er(OiPr)₃) is a rare earth metal compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₉H₂₁ErO₃

- Molecular Weight : 344.52 g/mol

- CAS Number : 14814-07-4

- Appearance : Pink powder

- Melting Point : 325°C (decomposition)

Synthesis and Structural Characterization

This compound can be synthesized through various methods, including the reaction of erbium chloride with isopropanol in the presence of a base. The resulting compound has been characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm its structure and purity .

Antimicrobial Properties

Research indicates that erbium complexes, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of erbium-doped titanium dioxide (TiO₂) in enhancing photocatalytic properties, which can lead to improved antibacterial effects under UV light exposure. The presence of erbium ions was found to increase the surface area and roughness of TiO₂ films, enhancing their hydrophilicity and photocatalytic efficiency .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cancer cell lines demonstrated that low concentrations of erbium compounds could inhibit cell proliferation while higher concentrations exhibited cytotoxic effects. These findings suggest a potential application in targeted cancer therapies .

Case Studies

-

Erbium-Doped TiO₂ for Antibacterial Applications

- Objective : To assess the antibacterial efficacy of TiO₂ doped with erbium ions.

- Method : The study involved synthesizing TiO₂ films with varying concentrations of Er³⁺ and testing their antibacterial properties against common pathogens.

- Results : Enhanced antibacterial activity was observed, particularly under UV irradiation, indicating that erbium doping significantly improves the antimicrobial properties of TiO₂ .

-

Cytotoxic Effects on Cancer Cells

- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Method : Human breast cancer (MCF-7) and colon cancer (HT-29) cell lines were treated with different concentrations of Er(OiPr)₃.

- Results : The study found that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant antibacterial activity under UV light | |

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Photocatalytic | Enhanced degradation of organic pollutants |

Table 2: Synthesis Conditions for this compound

| Method | Reactants | Conditions |

|---|---|---|

| Reaction with ErCl | ErCl + Isopropanol + Base | Room Temperature |

| Hydrolysis | Er(OiPr)₃ + Water | Controlled Environment |

Scientific Research Applications

Photonics and Optical Applications

Optical Amplifiers

Erbium(III) isopropoxide is notably used in the production of erbium-doped fiber amplifiers (EDFAs), which are crucial for long-distance optical communication. The unique emission properties of erbium ions, particularly around 1550 nm, make them ideal for telecommunications due to minimal signal loss in optical fibers .

Luminescent Materials

Research has shown that erbium-doped materials exhibit strong photoluminescence (PL) in both visible and infrared ranges. For instance, composites synthesized with this compound have demonstrated enhanced PL properties when incorporated into titanium dioxide (TiO2) matrices. A study reported that varying the erbium concentration optimized the luminescent properties of TiO2 composites, with a maximum intensity observed at 1.0 wt% erbium .

| Application | Description | Reference |

|---|---|---|

| Optical Amplifiers | Used in EDFAs for telecommunications. | |

| Luminescent Materials | Enhances PL properties in TiO2 composites. |

Materials Science

Thin Film Deposition

this compound serves as a precursor in the deposition of thin films through chemical vapor deposition (CVD). These films are utilized in various electronic and optoelectronic devices due to their excellent optical properties and thermal stability . The ability to control film thickness and composition via this method makes it a valuable tool in semiconductor manufacturing.

Nanocomposites

In the synthesis of nanocomposites, this compound can be employed to introduce erbium ions into host materials, enhancing their optical and electronic properties. For example, incorporating erbium into silica or other oxide matrices has been shown to improve their luminescent efficiency significantly .

| Application | Description | Reference |

|---|---|---|

| Thin Film Deposition | Used as a precursor for CVD in electronic devices. | |

| Nanocomposites | Enhances optical/electronic properties when introduced into host materials. |

Catalysis

Catalytic Reactions

this compound has been investigated for its catalytic properties in various organic reactions. Its ability to act as a Lewis acid facilitates reactions such as esterification and transesterification, making it useful in the production of biodiesel from triglycerides .

Case Study: Biodiesel Production

A study demonstrated that using this compound as a catalyst significantly increased the yield of biodiesel from vegetable oils compared to conventional catalysts. The reaction conditions were optimized to achieve maximum conversion rates, showcasing its potential for sustainable energy applications .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for Erbium(III) Isopropoxide, and how do reaction conditions influence product purity?

this compound is commonly synthesized via sol-gel or modified Pechini methods. In sol-gel synthesis, precursors like erbium acetate and titanium isopropoxide are dissolved in organic solvents, followed by hydrolysis and polycondensation. Key parameters include pH, temperature (e.g., annealing at 700°C for crystallinity ), and precursor stoichiometry. For purity control, inert atmospheres (e.g., argon) prevent oxidation, and rigorous drying steps (e.g., baking at 200°C per layer ) minimize residual solvents. Purity is validated using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to detect unreacted precursors or byproducts.

Q. Which characterization techniques are essential for verifying the structural integrity of this compound-derived materials?

XRD is critical for crystallinity analysis, while scanning electron microscopy (SEM) evaluates morphology. For elemental composition, energy-dispersive X-ray spectroscopy (EDX) confirms Er incorporation in doped systems like Pb₁₋ₓErₓ(Zr₀.₅₂Ti₀.₄₈)O₃ . Thermal gravimetric analysis (TGA) assesses thermal stability, and nuclear magnetic resonance (NMR) spectroscopy probes ligand coordination in the alkoxide structure. Cross-referencing data from multiple techniques minimizes interpretation errors .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

this compound is moisture-sensitive and may release flammable isopropyl alcohol upon hydrolysis. Use glove boxes or Schlenk lines under inert gas. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with dry sand and disposed of as hazardous waste. Institutional safety guidelines, such as those in Experimental Science 3 Honors, mandate regular risk assessments and emergency training .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported luminescence properties of Erbium(III)-doped materials?

Discrepancies often arise from variations in doping concentration, synthesis routes, or measurement conditions. For example, Er³⁺ luminescence in perovskites depends on crystal field symmetry and energy transfer efficiency. Use Dexter’s theory to model dipole-dipole interactions between sensitizers and activators. Methodologically, standardize excitation wavelengths (e.g., 980 nm for near-infrared studies) and employ time-resolved photoluminescence to distinguish surface vs. bulk effects. Cross-validate with X-ray absorption spectroscopy (XAS) to correlate electronic structure with optical behavior .

Q. What experimental design considerations are critical for studying this compound in cross-disciplinary applications (e.g., photonics or catalysis)?

Define variables such as Er³⁺ doping levels (e.g., 0.5–3.0 mol% ), substrate type (e.g., SiO₂/Si vs. Pt/TiO₂/SiO₂/Si ), and post-synthesis treatments (e.g., annealing atmosphere). For catalytic studies, pair kinetic assays with in-situ Raman spectroscopy to track reaction intermediates. Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance innovation and practicality. For photonic devices, integrate finite-difference time-domain (FDTD) simulations to predict waveguide performance before fabrication.

Q. How can researchers ensure reproducibility when synthesizing this compound-based thin films?

Document all synthesis parameters in detail, including spin-coating speed (e.g., 5000 rpm ), solvent evaporation rates, and layer-by-layer deposition intervals. Use high-purity precursors (>99.99%) and calibrate equipment (e.g., furnaces) regularly. Share raw data and procedural nuances in supplementary materials, as recommended by Environmental Research Letters . For peer validation, participate in inter-laboratory studies or publish step-by-step protocols in open-access repositories.

Q. What advanced spectroscopic methods are suitable for probing the electronic structure of this compound complexes?

X-ray photoelectron spectroscopy (XPS) identifies oxidation states (Er³⁺ vs. Er²⁺) and ligand bonding. Electron paramagnetic resonance (EPR) detects paramagnetic centers in doped matrices. For ultrafast dynamics, transient absorption spectroscopy reveals excited-state lifetimes. Pair these with density functional theory (DFT) calculations to correlate experimental spectra with theoretical models .

Q. Methodological Guidance for Data Analysis

Q. How should researchers address conflicting data on the catalytic activity of this compound in organic transformations?

Conduct sensitivity analyses to isolate variables (e.g., solvent polarity, temperature). Use control experiments to rule out homogeneous vs. heterogeneous catalysis mechanisms. Employ statistical tools like ANOVA to assess significance of observed differences. Replicate studies using alternative characterization platforms (e.g., GC-MS vs. NMR for yield quantification) .

Q. What strategies optimize Erbium(III) doping in perovskite materials for enhanced photovoltaic efficiency?

Systematically vary Er³⁺ concentrations (e.g., 0.1–5.0 mol%) and monitor bandgap tuning via UV-Vis spectroscopy. Use impedance spectroscopy to evaluate charge transport properties. Compare with undoped controls and reference datasets from Materials Research . For scalability, test solution-processable deposition techniques like inkjet printing.

Q. Ethical and Literature Considerations

Q. How can researchers identify understudied applications of this compound in emerging technologies?

Conduct systematic literature reviews using keywords like “Erbium alkoxide photocatalysis” or “Er³⁺-doped sensors.” Tools like Semrush’s Topic Research identify trending queries. Prioritize gaps such as bioimaging applications or quantum dot synthesis, where limited data exists. Collaborate with computational chemists to predict novel properties via high-throughput screening .

Q. What ethical considerations apply to environmental impact studies of this compound?

Follow institutional guidelines for hazardous waste disposal (e.g., neutralization before landfill). Assess ecotoxicity using model organisms (e.g., Daphnia magna) and publish findings transparently. Reference frameworks like the Investigator’s Handbook for Human Participants for broader ethical rigor, even in non-biomedical contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Lanthanide Isopropoxides

Dysprosium(III) Isopropoxide and Gadolinium(III) Isopropoxide

Structural and Physical Properties :

- Catalytic Activity : this compound demonstrates superior efficiency in aldol reactions compared to dysprosium and gadolinium analogs. For example, in silyl glyoxylate couplings, erbium catalysts achieved 62% yield, while isobutoxy analogs (e.g., gadolinium) produced more byproducts .

- Optical Applications: Erbium’s unique fluorescence ([Xe]4f¹² configuration) makes it ideal for upconversion nanoparticles and fiber optics . Dysprosium and gadolinium lack comparable optical properties but are used in magnetic materials .

Safety and Handling : All three compounds share similar hazards (flammability, corrosivity), but erbium’s lower ignition temperature (11.7°C flash point ) increases handling risks compared to dysprosium or gadolinium derivatives .

Comparison with Functionally Similar Transition Metal Isopropoxides

Titanium(IV) Isopropoxide (TIP)

- Reactivity : Titanium(IV) isopropoxide hydrolyzes more slowly than erbium’s alkoxide, making it preferable for controlled sol-gel processes (e.g., dye-sensitized solar cells ). Erbium’s rapid hydrolysis necessitates strict anhydrous conditions .

- Thermal Stability : Titanium’s higher boiling point (232°C vs. 73°C for erbium) allows for high-temperature processing in material synthesis .

Key Research Findings

- Catalysis : this compound outperforms gadolinium and dysprosium analogs in MPV reduction and aldol addition, with yields >60% at 5 mol% loading .

- Optical Materials: Sol-gel mixtures with erbium produce low phonon-loss glasses (β-OH <0.05), critical for high-efficiency fiber lasers . Titanium analogs lack this capability but excel in photovoltaic applications .

- Safety : Erbium’s combination of flammability and corrosivity (UN 2925 ) demands stricter protocols than titanium derivatives, which are less reactive.

Data Tables

Table 1: Hazard Comparison

| Compound | Hazard Class | GHS Pictograms | Key Risks |

|---|---|---|---|

| This compound | 4.1, 8 | Flame, Corrosion | Flammable, skin burns |

| Titanium(IV) isopropoxide | 3 | Flame | Flammable, irritant |

Table 2: Market and Availability

| Compound | Purity Grades (%) | Price Range (USD/g) | Key Suppliers |

|---|---|---|---|

| This compound | 99–99.999 | 137–455 | Alfa Aesar, Ereztech |

| Gadolinium(III) isopropoxide | 99–99.9 | 100–300 (estimated) | Strem Chemicals |

Properties

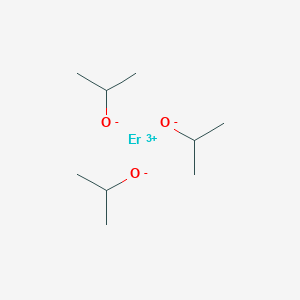

IUPAC Name |

erbium(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Er/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCNVTAXVORJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ErO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370096 | |

| Record name | Erbium(Iii) Isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14814-07-4 | |

| Record name | Erbium(Iii) Isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.